2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the 5-methyl group.
Coupling with Benzamide: The final step involves coupling the indole derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studying cellular mechanisms and pathways, particularly those involving indole derivatives.
Chemical Biology: It serves as a probe in chemical biology to investigate protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methyl-3-indoleacetic acid
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- N-(2-(dimethylamino)ethyl)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)aminophenylpropanamide
Uniqueness
2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide and indole rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-8-16-15(11-13)14(12-22-16)9-10-21-20(23)19-17(24-2)5-4-6-18(19)25-3/h4-8,11-12,22H,9-10H2,1-3H3,(H,21,23) |
InChI Key |
QGIHLSHKPKKLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.